Physicochemical Properties of Methyl 3-(piperidin-4-yl)propanoate: A Technical Guide
Physicochemical Properties of Methyl 3-(piperidin-4-yl)propanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(piperidin-4-yl)propanoate is a substituted piperidine derivative with potential applications in pharmaceutical research and development. A thorough understanding of its physicochemical properties is fundamental for drug design, formulation development, and toxicological assessment. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of Methyl 3-(piperidin-4-yl)propanoate, outlines standard experimental protocols for their determination, and presents a logical workflow for its characterization.
Core Physicochemical Data
Table 1: Physicochemical Properties of Methyl 3-(piperidin-4-yl)propanoate (Free Base)
| Property | Value | Source |
| IUPAC Name | methyl 3-(piperidin-4-yl)propanoate | PubChem[1] |
| CAS Number | 71879-50-0 | PubChem[1] |
| Molecular Formula | C₉H₁₇NO₂ | PubChem[1] |
| Molecular Weight | 171.24 g/mol | PubChem[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| LogP (XLogP3-AA) | 0.7 | PubChem[1] |
| Water Solubility | Data not available | |
| Topological Polar Surface Area | 38.3 Ų | PubChem[1] |
Table 2: Properties of Methyl 3-(piperidin-4-yl)propanoate Hydrochloride
| Property | Value | Source |
| CAS Number | 167414-87-1 | AK Scientific, Inc.[2] |
| Molecular Formula | C₉H₁₈ClNO₂ | AK Scientific, Inc.[2] |
| Molecular Weight | 207.7 g/mol | AK Scientific, Inc.[2] |
Experimental Protocols for Physicochemical Characterization
The determination of the physicochemical properties of a compound like Methyl 3-(piperidin-4-yl)propanoate should follow internationally recognized standards to ensure data quality and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a set of guidelines for the testing of chemicals that are widely accepted by regulatory bodies and the scientific community.[3][4][5]
Melting Point/Melting Range (OECD Guideline 102)
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[6][7]
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Principle: This guideline describes several methods, including the capillary method, hot-stage microscopy, and differential scanning calorimetry (DSC).
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Capillary Method: A small amount of the powdered substance is packed into a capillary tube and heated in a controlled manner. The temperature at which the substance is observed to melt is recorded.
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Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is determined from the endothermic peak of the resulting thermogram.[8]
Boiling Point (OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10]
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Principle: Various methods are available, such as the ebulliometer method, the dynamic method (Siwoloboff method), and for smaller quantities, the photocell detection method.
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Dynamic Method (Siwoloboff Method): A small tube containing the sample and an inverted capillary tube is heated. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary and the liquid level inside the capillary is the same as outside.
Acid Dissociation Constant (pKa) (OECD Guideline 112)
The pKa is a measure of the strength of an acid in solution. For a basic compound like Methyl 3-(piperidin-4-yl)propanoate, the pKa of its conjugate acid is determined.
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Principle: The guideline outlines titration methods, spectrophotometric methods, and conductometric methods.
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Titration Method: A solution of the substance is titrated with a standard solution of a strong acid or base. The pKa is determined from the pH profile of the titration curve.
Water Solubility (OECD Guideline 105)
Water solubility is the maximum concentration of a substance that can be dissolved in water at a specific temperature.[11][12][13][14][15]
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Principle: The guideline describes the column elution method and the flask method.
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Flask Method: A surplus of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.
Partition Coefficient (n-octanol/water) (OECD Guidelines 107, 117, and 123)
The partition coefficient (LogP) is a measure of the lipophilicity of a compound and is defined as the ratio of the concentration of the compound in n-octanol to its concentration in water at equilibrium.[16]
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Shake Flask Method (OECD 107): The substance is dissolved in a mixture of n-octanol and water, and the mixture is shaken until equilibrium is reached. The concentrations of the substance in both phases are then measured to calculate the partition coefficient.[17] This method is suitable for LogP values between -2 and 4.[18]
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HPLC Method (OECD 117): This method uses high-performance liquid chromatography to estimate the partition coefficient by correlating the retention time of the substance with that of known standards with defined LogP values. This is suitable for LogP values in the range of 0 to 6.[18]
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Slow-Stirring Method (OECD 123): This method is particularly useful for highly lipophilic compounds and avoids the formation of microdroplets that can interfere with the measurement.[16]
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity like Methyl 3-(piperidin-4-yl)propanoate.
Caption: A logical workflow for the physicochemical characterization of a new chemical entity.
Conclusion
This technical guide has summarized the available physicochemical data for Methyl 3-(piperidin-4-yl)propanoate, highlighting the need for further experimental determination of key properties. The outlined standard experimental protocols, based on OECD guidelines, provide a framework for obtaining reliable and reproducible data. The presented workflow illustrates a systematic approach to the physicochemical characterization of new chemical entities, which is crucial for advancing drug discovery and development programs.
References
- 1. Methyl 3-(piperidin-4-yl)propanoate | C9H17NO2 | CID 10261546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 167414-87-1 Methyl 3-(piperidin-4-yl)propanoate hydrochloride AKSci 9201BB [aksci.com]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. oecd.org [oecd.org]
- 5. search.library.brandeis.edu [search.library.brandeis.edu]
- 6. laboratuar.com [laboratuar.com]
- 7. oecd.org [oecd.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. filab.fr [filab.fr]
- 12. oecd.org [oecd.org]
- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 15. oecd.org [oecd.org]
- 16. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 17. oecd.org [oecd.org]
- 18. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
